(4-(Tert-butyl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including compounds similar to our target molecule, can be efficiently achieved through one-pot synthetic procedures. For instance, a method was elaborated using acetophenone and trimethylacetaldehyde in the presence of TosMIC and a mild base (LiOH·H2O), which is economical and yields good results (Kaur & Kumar, 2018). This approach highlights the potential synthesis pathways for structurally related compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. A study conducted by Huang et al. (2021) used density functional theory (DFT) to compare molecular structures with X-ray diffraction values, indicating consistency between DFT-optimized structures and crystallographic data. Furthermore, molecular electrostatic potential and frontier molecular orbitals were investigated to reveal physicochemical properties (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often include catalysis and specific reaction conditions to achieve desired products. For example, silver-catalyzed cyclizations of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates yield different products based on counterion and additive optimization, demonstrating the impact of reaction conditions on product formation (Hermann & Brückner, 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of chemical compounds. While specific data on our target molecule may not be directly available, the study of related compounds provides insights into their behavior under various conditions, including solvent interactions and temperature stability.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for predicting the compound's interactions and its potential applications. The synthesis and structural investigation of closely related molecules offer valuable information on their reactivity patterns and stability under different conditions (Akkurt et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-tert-butylphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c1-20(2,3)15-6-4-14(5-7-15)19(27)26-11-9-17(13-26)28-18-12-16(8-10-25-18)21(22,23)24/h4-8,10,12,17H,9,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFHYGQNYYIXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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